N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a thia-tricyclic system, and an acetamide moiety. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is classified as a member of the tetraazatricyclo family and features multiple functional groups that may contribute to its biological activity and chemical reactivity.
The synthesis of N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide typically involves multi-step organic reactions. Key steps in the synthesis include:
Industrial production often employs optimized reaction conditions such as continuous flow reactors and high-pressure environments to enhance yield and purity. Advanced purification techniques like chromatography are also commonly used to isolate the final product.
The molecular formula for N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is C21H16F N5O2S. The molecular weight is approximately 437.43 g/mol.
Key structural features include:
The compound's structure can be represented using various chemical notation systems such as SMILES and InChI:
SMILES: C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F
InChI: InChI=1S/C21H16FN5O2S/c22-13-6-8-14(9-7-13)24-18(28)10-16-12-30-21-25-19-17(20(29)26(16)21)11-23-27(19)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H,24,28)
.
N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-y}acetamide can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility as a reagent in various applications.
The mechanism by which N-(2-fluorophenyl)-2-{2-oxo-6-pheny...acetamide exerts its effects is largely dependent on its specific applications in biological contexts. It may interact with molecular targets such as enzymes or receptors through binding interactions that modulate their activity.
Potential pathways involved could include:
The physical properties of N-(2-fluorophenyl)-2-{2-oxo...acetamide are essential for understanding its behavior in various environments:
Chemical properties include reactivity under different conditions (such as temperature and pH), stability under light exposure, and compatibility with other compounds.
N-(2-fluorophenyl)-2-{2-oxo...acetamide has several potential applications across different scientific domains:
These applications underscore the compound's significance in research and development within both academic and industrial settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: